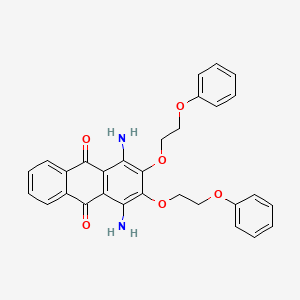
1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione: is a synthetic organic compound with the molecular formula C30H26N2O6 and a molecular weight of 510.552 g/mol . This compound is part of the anthraquinone family, known for their diverse applications in dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 2-phenoxyethanol under specific conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo substitution reactions where the amino or phenoxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts like acids or bases to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms .
Scientific Research Applications
1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
- 1,4-Diamino-2,3-dichloroanthraquinone
- 1,4-Dimethoxy-anthraquinone
- 1,4-Dimethyl-anthraquinone
- 1,8-Bis-phenoxy-anthraquinone
Comparison: 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione (CAS No. 41313-11-5) is a synthetic organic compound belonging to the anthraquinone family. Its structure features two phenoxyethoxy substituents and a dione functional group, which significantly influence its chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antitumor agent and antimicrobial agent.
Chemical Structure and Properties
The molecular formula of this compound is C30H26N2O4 with a molecular weight of approximately 494.54 g/mol. The anthraquinone core allows for various chemical reactions, enhancing its reactivity and potential biological interactions.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. The compound's ability to intercalate into DNA disrupts cellular processes essential for cancer cell proliferation. Studies have shown that similar anthraquinone derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and interfering with the cell cycle.
Case Study:
In a study examining the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF7), it was found that concentrations as low as 10 µM led to a significant reduction in cell viability after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Its structural features enhance its interaction with bacterial membranes and cellular targets.
Research Findings:
A study tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation: The planar structure of the anthraquinone core allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress within cells, leading to increased ROS levels that can trigger apoptosis.
- Membrane Disruption: The phenoxyethoxy groups enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Two phenoxyethoxy groups | High | Moderate |
| 1,4-Diamino-2-chloroanthracene-9,10-dione | Chlorine substituents | Moderate | High |
| 1,4-Diamino-2-phenyldihydroxyanthracene | Single phenyl group | Low | Low |
Properties
Molecular Formula |
C30H26N2O6 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O6/c31-25-23-24(28(34)22-14-8-7-13-21(22)27(23)33)26(32)30(38-18-16-36-20-11-5-2-6-12-20)29(25)37-17-15-35-19-9-3-1-4-10-19/h1-14H,15-18,31-32H2 |
InChI Key |
QGVZKHZOFGVWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2OCCOC4=CC=CC=C4)N)C(=O)C5=CC=CC=C5C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















